

Preclinical Profile of PROTAC AR Degradar-8: A Technical Guide

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Compound of Interest

Compound Name: PROTAC AR Degradar-8

Cat. No.: B15544211

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for **PROTAC AR Degradar-8**, also known as NP18. This novel proteolysis-targeting chimera is designed to induce the degradation of the androgen receptor (AR), a key driver in prostate cancer. This document summarizes its in vitro efficacy, mechanism of action, and preliminary in vivo data, offering a valuable resource for researchers in oncology and drug discovery.

Quantitative In Vitro Efficacy Data

PROTAC AR Degradar-8 has demonstrated potent and specific activity in degrading the androgen receptor and inhibiting the proliferation of prostate cancer cell lines. The key quantitative metrics are summarized in the tables below.

Table 1: Androgen Receptor Degradation

Cell Line	Target Protein	DC50 (μM)	Dmax
22Rv1	AR-FL	0.018 ^[1]	>90%
22Rv1	AR-V7	0.026 ^[1]	>90%
LNCaP	AR-FL	0.14 ^[1]	>90%

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Table 2: Anti-proliferative Activity

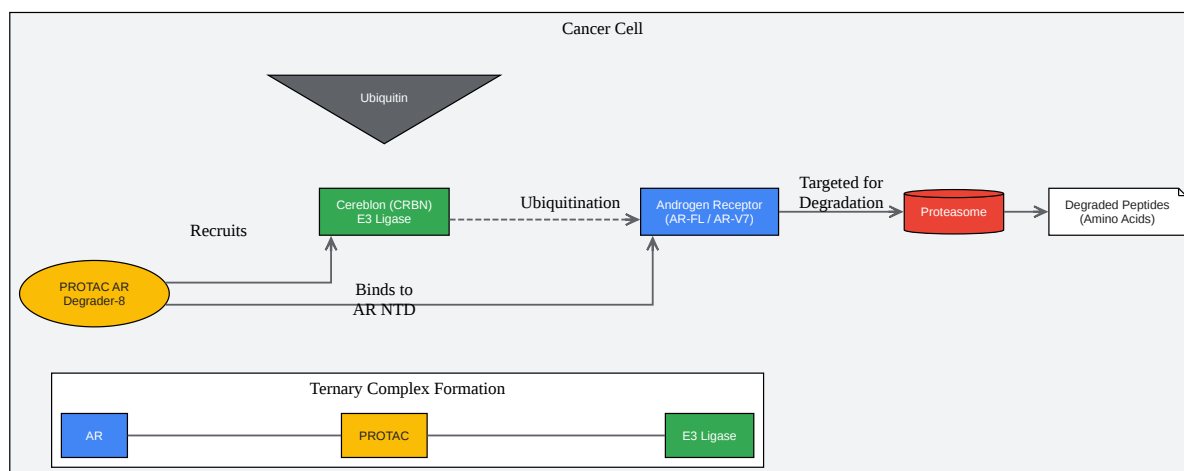
Cell Line	IC50 (μM)
22Rv1	0.038 ^[1]
LNCaP	1.11 ^[1]

IC50: Half-maximal inhibitory concentration.

Mechanism of Action

PROTAC AR Degradar-8 is a heterobifunctional molecule that simultaneously binds to the androgen receptor and an E3 ubiquitin ligase, specifically Cereblon (CRBN)^[1]. This induced proximity triggers the ubiquitination of the AR protein, marking it for degradation by the proteasome. A key feature of this degrader is its ability to target the N-terminal domain (NTD) of the AR, enabling the degradation of both the full-length AR (AR-FL) and splice variants lacking the ligand-binding domain, such as AR-V7, which is a common mechanism of resistance to current anti-androgen therapies^[1].

Beyond AR degradation, **PROTAC AR Degradar-8** has been shown to induce cell cycle arrest at the G2/M phase and promote apoptosis in prostate cancer cells^[1].



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Mechanism of action for **PROTAC AR Degradation-8**.

In Vivo Efficacy

Preclinical studies in animal models have demonstrated the anti-cancer efficacy of **PROTAC AR Degradation-8**. While detailed quantitative data from these studies are not yet fully published, the compound has shown significant activity in both mouse and zebrafish xenograft models of prostate cancer[1].

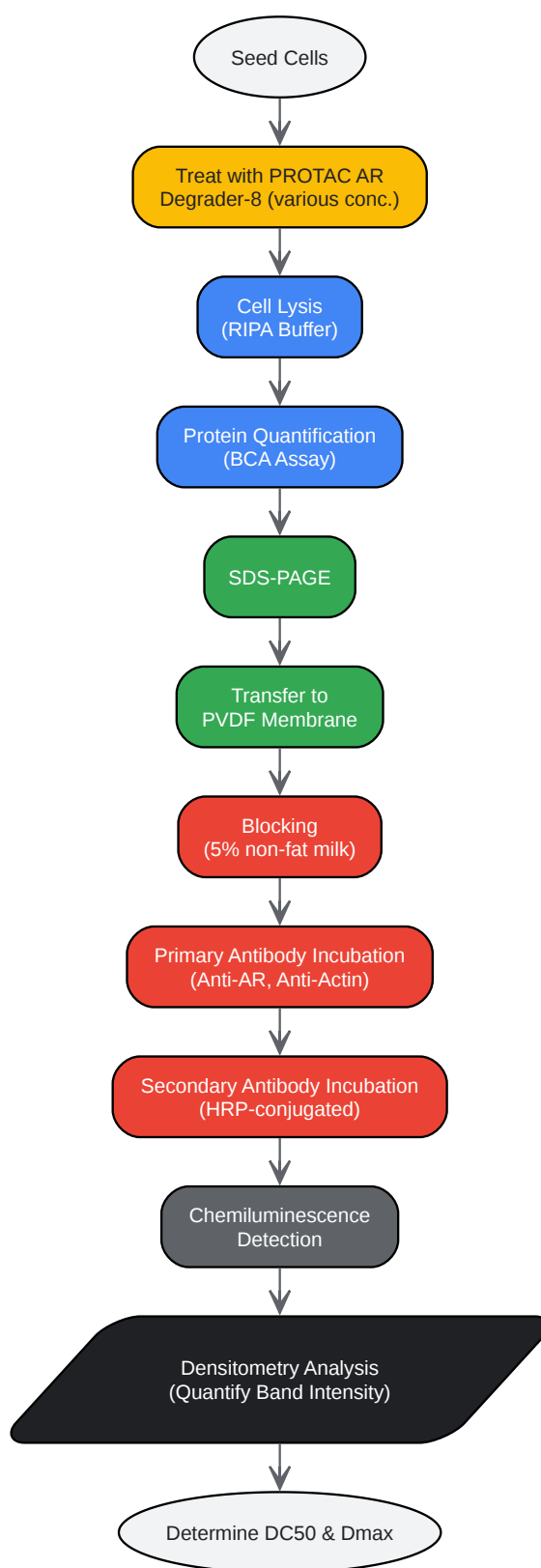
Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of **PROTAC AR Degradation-8**.

Cell Culture

- Cell Lines: 22Rv1 and LNCaP human prostate carcinoma cells were used.
- Culture Medium: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Culture Conditions: Cells were cultured at 37°C in a humidified atmosphere of 5% CO₂.

Western Blotting for AR Degradation



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References

- 1. Discovery of a highly potent, N-terminal domain-targeting degrader of AR-FL/AR-V7 for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
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